

Dregeoside Ga1: A Review of a Polyoxypregnane Glycoside from Dregea volubilis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside Ga1 is a naturally occurring polyoxypregnane glycoside isolated from the plant Dregea volubilis (also known as Wattakaka volubilis), a woody climber belonging to the Apocynaceae family. This plant has a history of use in traditional medicine across Asia for treating a variety of ailments, including tumors, inflammation, and diabetes. The genus Dregea is known for its rich content of steroidal pregnanes, which have garnered scientific interest for their potential biological activities. This technical guide provides a comprehensive literature review of the studies on **Dregeoside Ga1** and related compounds, focusing on quantitative data, experimental methodologies, and biological pathways.

Chemical and Physical Properties

Dregeoside Ga1 is a complex steroid derivative. While detailed experimental data on its biological activities are limited in publicly available literature, its chemical properties are documented.



Property	Value
CAS Number	98665-66-8
Molecular Formula	C49H80O17
Molecular Weight	941.17 g/mol

Biological Activities of Polyoxypregnane Glycosides from Dregea volubilis

While specific studies focusing exclusively on **Dregeoside Ga1** are scarce, research on other pregnane glycosides isolated from Dregea volubilis provides insights into the potential therapeutic applications of this class of compounds. The primary reported activities are centered around anticancer, α -glucosidase and α -amylase inhibition, and chondroprotective effects.

Anticancer and Cytotoxic Activity

Several polyoxypregnane glycosides from Dregea volubilis have been investigated for their cytotoxic effects against various cancer cell lines. A 2023 study by Thuy et al. evaluated the cytotoxicity of newly isolated volubilosides and known dregeosides. While **Dregeoside Ga1** was not among the tested compounds in this specific study, the results for related molecules are significant for structure-activity relationship studies. For instance, Dregeoside Da1 and Ka1 were among the compounds evaluated.

Table 1: Cytotoxicity of Pregnane Glycosides from Dregea volubilis (IC₅₀ in μM)[1]



Comp ound	MB49	K562	MKN-7	HT29	A549	MCF-7	MDA- MB- 231	HepG2
Dregeo side Da1	10.51±0 .83	11.72±0 .91	12.43±1 .02	13.65±1 .15	14.28±1 .21	15.03±1 .33	16.74±1 .42	18.91±1 .56
Dregeo side Ka1	8.24±0. 65	9.53±0. 77	10.11±0 .84	11.29±0 .98	12.04±1 .05	13.17±1 .19	14.88±1 .27	17.22±1 .48
Volubilo	6.15±0.	7.39±0.	8.02±0.	9.17±0.	10.03±0	11.24±1	12.96±1	15.34±1
side G	49	61	68	79	.88	.01	.13	.37
Volubilo	12.83±1	14.07±1	15.16±1	16.41±1	17.25±1	18.39±1	19.98±1	21.05±1
side E	.05	.22	.34	.45	.53	.67	.81	.93
Volubilo	4.29±0.	5.51±0.	6.18±0.	7.33±0.	8.12±0.	9.07±0.	10.75±0	13.01±1
side H	35	46	53	64	71	82	.95	.18
Volubilo	9.76±0.	11.02±0	11.84±1	13.01±1	13.88±1	14.92±1	16.65±1	18.89±1
side I	81	.94	.03	.17	.25	.38	.51	.72
Volubilo	7.03±0.	8.27±0.	9.05±0.	10.19±0	11.16±1	12.28±1	13.97±1	16.23±1
side K	58	71	79	.91	.02	.14	.26	.45

Data presented as mean \pm SD from three independent experiments.

The original isolation of **Dregeoside Ga1** was reported in a 1985 study by Yoshimura et al., which also described the isolation of dregeosides H, Dp1, Da1, and Gp1. This foundational work characterized these compounds based on chemical and spectral evidence. While this paper is a key reference for the structure of **Dregeoside Ga1**, detailed biological activity data for this specific compound was not provided in the abstract.

α -Glucosidase and α -Amylase Inhibitory Activities

In a 2020 study, other pregnane glycosides from the leaves of Dregea volubilis were evaluated for their ability to inhibit α -glucosidase and α -amylase, enzymes relevant to carbohydrate metabolism and diabetes management.[2]



Table 2: α -Glucosidase and α -Amylase Inhibitory Activities of Pregnane Glycosides from Dregea volubilis[2]

Compound	α-Glucosidase Inhibition (%) at 200 μM	α-Amylase IC50 (μM)		
17β-marsdenin	47.1 ± 2.5	> 200		
Stavaroside H	38.2 ± 1.9	> 200		
Hoyacarnoside G	32.6 ± 1.7	> 200		
Drevoluoside Q	Not Reported	51.3 ± 2.1		
Acarbose (Positive Control)	85.3 ± 4.2	45.8 ± 2.3		

Data are expressed as mean \pm SD (n=3).

These findings suggest that pregnane glycosides from Dregea volubilis are a promising source of compounds for the development of antihyperglycemic agents.

Experimental Protocols

General Experimental Procedures for Isolation and Structure Elucidation

The isolation of **Dregeoside Ga1** and related compounds typically involves the extraction of plant material (e.g., roots, leaves, or flowers) with solvents like methanol, followed by partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol). The fractions are then subjected to various chromatographic techniques, including column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to yield the pure compounds. Structure elucidation is achieved through spectroscopic methods such as 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HR-ESI-MS).

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the isolated pregnane glycosides is commonly determined using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.



Workflow for MTT Assay:



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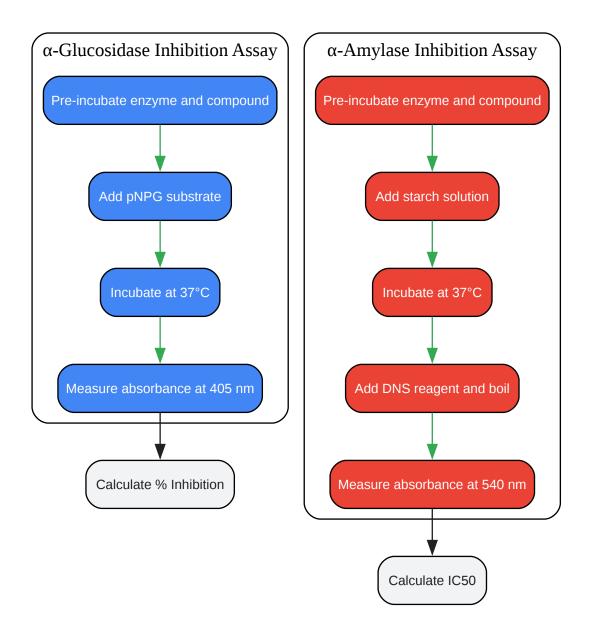
Caption: Workflow of the MTT assay for determining cytotoxicity.

α -Glucosidase and α -Amylase Inhibition Assays

These enzyme inhibition assays are performed in vitro to assess the potential of the compounds to interfere with carbohydrate digestion.

Workflow for Enzyme Inhibition Assays:





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Caption: General workflow for in vitro enzyme inhibition assays.

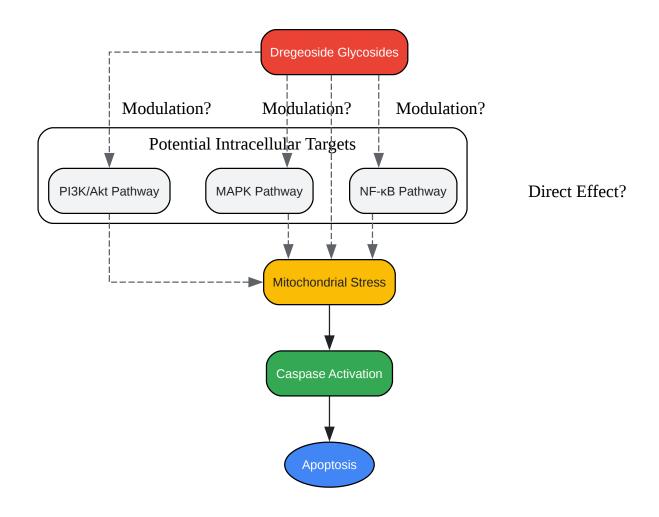
Signaling Pathways

Currently, there is no specific information in the reviewed literature detailing the signaling pathways modulated by **Dregeoside Ga1**. However, based on the observed cytotoxic activities of related polyoxypregnane glycosides, it can be hypothesized that these compounds may induce apoptosis in cancer cells. The molecular mechanisms of other cytotoxic natural products often involve the modulation of key signaling pathways such as the PI3K/Akt, MAPK, or NF-kB pathways, or direct activation of the intrinsic or extrinsic apoptotic cascades. Further research



is required to elucidate the precise mechanism of action for **Dregeoside Ga1** and other related cytotoxic dregeosides.

Hypothesized Apoptotic Signaling Pathway:



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Caption: Hypothesized signaling pathways for cytotoxicity.

Conclusion and Future Directions

Dregeoside Ga1 is a structurally characterized polyoxypregnane glycoside from Dregea volubilis. While its specific biological activities have not been extensively reported, studies on closely related compounds from the same plant demonstrate significant potential in the areas of oncology and metabolic disorders. The cytotoxic and enzyme-inhibiting properties of other



dregeosides and volubilosides highlight the need for further investigation into the therapeutic potential of **Dregeoside Ga1**.

Future research should focus on:

- The targeted biological screening of pure **Dregeoside Ga1** against a panel of cancer cell lines and key metabolic enzymes.
- Elucidation of the specific signaling pathways modulated by **Dregeoside Ga1** to understand its mechanism of action at the molecular level.
- In vivo studies to evaluate the efficacy and safety of Dregeoside Ga1 in animal models of cancer and diabetes.

Such studies will be crucial in determining the potential of **Dregeoside Ga1** as a lead compound for the development of new therapeutic agents.

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